molecular formula C22H24N4O2S B2514706 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286711-53-2

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2514706
CAS No.: 1286711-53-2
M. Wt: 408.52
InChI Key: PXAGHAGLZHELOZ-UHFFFAOYSA-N
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Description

The compound "(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" features a methanone core linking two pharmacologically relevant moieties:

  • Isothiazole ring: Substituted with an amino group at position 4 and a p-tolyl (4-methylphenyl) group at position 2.
  • Piperazine moiety: Attached to a 3-methoxyphenyl group at the N4 position.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)20-19(23)21(29-24-20)22(27)26-12-10-25(11-13-26)17-4-3-5-18(14-17)28-2/h3-9,14H,10-13,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGHAGLZHELOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Methanone Derivatives

Compound 14 (from ):
  • Structure: (4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone.
  • Key Differences: Replaces the isothiazole ring with a phenyl group. The piperazine is linked to a 4-amino-3-methoxyphenyl substituent.
  • Synthesis : Derived via nitro reduction of precursor compounds, yielding an 83% yield.
Compound 15 (from ):
  • Structure: (4-(4-Amino-3-(methoxymethoxy)phenyl)piperazin-1-yl)(phenyl)methanone.
  • Key Differences: Contains a methoxymethoxy-protected amino group on the phenyl ring.

Heterocyclic Variants

Thiazole Derivatives ():
  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Differences :
    • Thiazole core instead of isothiazole.
    • Chloro and fluoro substituents enhance electrophilicity.
  • Biological Activity : Antimicrobial properties reported for related compounds .

The absence of halogens in the target suggests different pharmacokinetic profiles.

Piperazine-Thiadiazole Hybrids ():

  • Example: [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone.
  • Key Differences :
    • Thiadiazole replaces isothiazole.
    • Dual methoxy groups (3- and 4-positions) on aromatic rings.
  • Molecular Weight : 410.5 g/mol (vs. ~427 g/mol for the target compound) .

Comparison with Target Compound: The thiadiazole’s higher ring strain and electron-deficient nature may reduce stability compared to isothiazole. The target’s amino group could enhance solubility via hydrogen bonding.

Structural and Functional Group Analysis

Property Target Compound Compound 14 () Thiazole Derivative ()
Core Heterocycle Isothiazole Phenyl Thiazole
Substituents 4-Amino-3-(p-tolyl), 3-methoxyphenyl 4-Amino-3-methoxyphenyl Chloro, fluorophenyl
Physical State Not reported Viscous oil Crystalline
Potential Bioactivity Unreported Unreported Antimicrobial

Implications for Therapeutic Development

  • Piperazine Role : The 3-methoxyphenyl-piperazine moiety is common in CNS-targeting drugs (e.g., antipsychotics). Substitution patterns (e.g., 3-methoxy vs. 4-methoxy) can drastically alter receptor selectivity .

Biological Activity

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone, identified by its CAS number 1286711-53-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of 408.5 g/mol. It consists of an isothiazole ring, a piperazine ring, and an amino group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H24N4O2S
Molecular Weight408.5 g/mol
CAS Number1286711-53-2

Antimicrobial Activity

Research indicates that derivatives of isothiazole and piperazine exhibit significant antimicrobial properties. A study on similar compounds demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structure suggests potential efficacy against bacterial infections through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .

Anticancer Potential

The isothiazole moiety in the compound has been associated with anticancer activity. Compounds bearing this structure have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have highlighted that modifications in the phenyl ring can enhance the anticancer properties by affecting the compound's interaction with cellular targets .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections. In comparative studies, compounds similar to this compound showed IC50 values indicating strong inhibitory effects against these enzymes .

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity, revealing that those with the isothiazole structure exhibited significant inhibition against a range of bacteria. The study indicated that structural variations could enhance or reduce activity levels significantly .
  • Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibitory potential of similar compounds showed that derivatives with specific substituents on the piperazine ring exhibited enhanced AChE inhibition compared to standard drugs. This suggests that this compound could be a candidate for further development as an AChE inhibitor .
  • In Vivo Studies : Preliminary in vivo studies have indicated anti-inflammatory properties linked to compounds containing isothiazole groups. These findings support the hypothesis that such compounds may have broader therapeutic applications beyond antimicrobial effects .

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